Cas no 714228-04-3 (2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)

2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-[[6-amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol
- 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol
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- Inchi: 1S/C13H25N7O3/c1-3-19(4-2)8-5-6-16-13-17-11(14)10(20(22)23)12(18-13)15-7-9-21/h21H,3-9H2,1-2H3,(H4,14,15,16,17,18)
- InChI Key: VGWHDAOBNXCTOT-UHFFFAOYSA-N
- SMILES: C(O)CNC1C([N+]([O-])=O)=C(N)N=C(NCCCN(CC)CC)N=1
Computed Properties
- Exact Mass: 327.202
- Monoisotopic Mass: 327.202
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2678-0442-20mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-15mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-50mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-10mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-40mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-5μmol |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-20μmol |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-25mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-4mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2678-0442-5mg |
2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol |
714228-04-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol Related Literature
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol
Introduction to 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol and Its Significance in Modern Chemical Biology
2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol, identified by its CAS number 714228-04-3, is a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, featuring a complex nitropyrimidine core and multiple amine functional groups, has garnered attention due to its potential applications in drug discovery and molecular recognition. The structural intricacies of this compound not only make it a subject of academic curiosity but also open avenues for exploring novel therapeutic strategies.
The nitropyrimidine scaffold in 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol is particularly noteworthy. Nitropyrimidines have been extensively studied for their role in various biological processes, including DNA intercalation and enzyme inhibition. The presence of an amino group at the 6-position and another at the 4-position enhances the compound's ability to interact with biological targets. Furthermore, the 3-(diethylamino)propylamino side chain introduces a lipophilic character, which can improve membrane permeability and bioavailability, making this compound a promising candidate for pharmacological applications.
In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs). 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol exhibits structural features that suggest its potential as a PPI modulator. The combination of multiple amine groups provides multiple interaction points with target proteins, while the nitropyrimidine core can serve as a scaffold for further derivatization. This dual functionality makes it an attractive candidate for designing molecules that can selectively interfere with disease-causing protein interactions.
One of the most exciting aspects of 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol is its potential in oncology research. The nitropyrimidine moiety has been shown to exhibit cytotoxic effects against various cancer cell lines. Additionally, the diethylamino group can enhance the compound's ability to cross the blood-brain barrier, which is crucial for treating central nervous system (CNS) tumors. Recent studies have demonstrated that derivatives of nitropyrimidines can induce apoptosis in cancer cells by disrupting mitochondrial function and DNA replication. Given these findings, 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol could serve as a valuable tool in developing novel anticancer therapies.
The synthesis of 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol presents both challenges and opportunities. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex nitropyrimidine core. Additionally, protecting group strategies are essential to prevent unwanted side reactions during synthesis. Despite these challenges, the synthetic pathways developed for this compound provide valuable insights into constructing similar molecules with tailored biological activities.
The pharmacokinetic properties of 2-(6-amino-2-{3-(diethylamino)propylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, with initial findings suggesting favorable pharmacokinetic profiles. For instance, the lipophilic nature of the diethylamino group enhances oral bioavailability, while the polar amino groups facilitate renal excretion. These properties make it an attractive candidate for further development into a drug candidate.
The future directions for research on 2-(6-amino-2-{3-(diethylammino)propylamin}o)-5-nitropyridine -4 -yIAMINOETHAN -1 -OL (CAS no 71422804 - 3) are numerous and exciting. One promising avenue is exploring its use as a scaffold for structure-based drug design (SBDD). By leveraging computational methods such as molecular docking and virtual screening, researchers can identify modifications that enhance binding affinity to target proteins. Additionally, exploring its potential as an inhibitor of kinases and other enzymes involved in cancer signaling pathways could lead to novel therapeutic agents.
In conclusion, 71422804 - 3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a versatile molecule with applications ranging from drug discovery to molecular recognition. As research continues to uncover new therapeutic possibilities, 71422804 - 3) will undoubtedly play a crucial role in developing next-generation treatments for various diseases.
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